6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL
Overview
Description
6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hexitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL typically involves multi-step organic reactions. One common approach is the nitration of a suitable aromatic precursor followed by the introduction of the trifluoromethyl group. The hexitol backbone can be synthesized through the reduction of corresponding sugar derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-deoxy-1-[methyl(2-nitro-4-methylphenyl)amino]hexitol
- 1-deoxy-1-[methyl(2-nitro-4-chlorophenyl)amino]hexitol
- 1-deoxy-1-[methyl(2-nitro-4-fluorophenyl)amino]hexitol
Uniqueness
6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
6-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]hexane-1,2,3,4,5-pentol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O7/c1-18(5-10(21)12(23)13(24)11(22)6-20)8-3-2-7(14(15,16)17)4-9(8)19(25)26/h2-4,10-13,20-24H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPRVAOVPUNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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